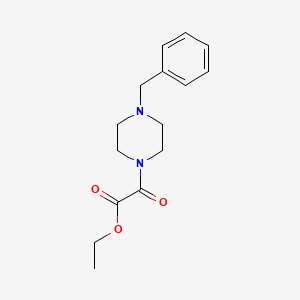

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester

描述

Historical Context and Development of Piperazine Heterocycles

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Initially isolated from black pepper (Piper nigrum), piperazine derivatives gained prominence in the early 20th century when Bayer introduced them as anthelmintic agents. The structural simplicity of piperazine, combined with its ability to modulate pharmacokinetic properties, led to its widespread adoption in drug design. By the 1950s, piperazine-based compounds like diethylcarbamazine emerged as treatments for parasitic infections, showcasing the scaffold’s versatility.

The development of N-substituted piperazines accelerated in the late 20th century, driven by advancements in synthetic chemistry. For example, the introduction of phenylpiperazines in antidepressants (e.g., trazodone) and antipsychotics (e.g., ziprasidone) highlighted the role of substituents in tuning receptor affinity. The compound 2-(4-benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester represents a modern iteration of this trend, where functionalization at both nitrogen and carbon positions expands therapeutic potential.

Nomenclature and Classification of N-Substituted Piperazine Derivatives

Piperazine derivatives are systematically named based on International Union of Pure and Applied Chemistry (IUPAC) guidelines. The target compound, ethyl 2-(4-benzylpiperazin-1-yl)-2-oxoacetate , derives its name from:

- Piperazine core : A six-membered ring with two nitrogen atoms.

- 4-Benzyl substitution : A benzyl group (-CH₂C₆H₅) attached to the nitrogen at position 4.

- 2-Oxoacetate ethyl ester : A ketone-containing acetate group (-CO-OCH₂CH₃) at position 1.

Table 1: Classification of Piperazine Derivatives

This compound falls into the N4-benzyl and N1-oxoacetate ethyl ester subclass, combining lipophilic (benzyl) and polar (oxoacetate) groups to balance bioavailability and target engagement.

Position of Ethyl 2-(4-Benzylpiperazin-1-yl)-2-oxoacetate in Heterocyclic Chemistry

The structural features of this compound exemplify key trends in heterocyclic chemistry:

- Ring Functionalization : The piperazine ring serves as a rigid scaffold, while the 2-oxoacetate group introduces a planar ketone moiety, enabling hydrogen bonding with biological targets.

- Stereoelectronic Effects : The electron-withdrawing oxo group at position 2 modulates the basicity of the adjacent nitrogen, altering protonation states under physiological conditions.

- Synthetic Flexibility : The ethyl ester group provides a handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification reactions.

Recent studies highlight its role in coordination chemistry, where the oxoacetate group binds metal ions (e.g., Co²⁺, Zn²⁺) to form stable complexes. This property is exploited in materials science and catalytic applications.

Significance in Piperazine-Based Chemical Diversity

Piperazine’s status as a "privileged scaffold" stems from its ability to accommodate diverse substituents while maintaining favorable drug-like properties. The incorporation of a benzyl group enhances lipophilicity, improving blood-brain barrier penetration, while the oxoacetate ethyl ester increases aqueous solubility via hydrogen bonding.

Key Contributions to Chemical Diversity:

- Dual Functionalization : Simultaneous modification at N1 and N4 positions enables multitarget engagement (e.g., serotonin and dopamine receptors).

- Stereochemical Control : Asymmetric synthesis methods, such as titanium-catalyzed alkylation, yield enantiomerically pure derivatives for selective biological activity.

- Aggregation-Induced Emission (AIE) : Piperazine derivatives like this compound exhibit AIE properties, making them useful in fluorescent sensors for metal ions.

The compound’s modular design aligns with modern drug discovery paradigms, where rapid synthesis and structural diversification are critical. For instance, its ethyl ester can be hydrolyzed in vivo to generate active metabolites, prolonging therapeutic effects.

属性

IUPAC Name |

ethyl 2-(4-benzylpiperazin-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-15(19)14(18)17-10-8-16(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLJKOXQECNWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390712 | |

| Record name | Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349401-48-5 | |

| Record name | Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of N-Benzyl Glycine Ethyl Ester Intermediate

One of the critical intermediates in the preparation is N-benzyl glycine ethyl ester. This intermediate is synthesized by reacting benzylamine with 2-halogenated ethyl acetate in the presence of a base and a phase transfer catalyst (quaternary ammonium salt). The reaction proceeds via nucleophilic substitution of the halogen by the amine group.

| Reagent | Details/Options |

|---|---|

| Benzylamine | Starting amine |

| 2-Halogenated ethyl acetate | 2-Ethyl chloroacetate or 2-bromoethyl acetate |

| Base | Triethylamine, diisopropylethylamine, pyridine, sodium carbonate, potassium carbonate |

| Quaternary ammonium salt | Hydrogen sulfate TBuA, benzyltriethylammonium chloride, dodecyl trimethyl ammonium chloride |

| Organic solvent | Acetonitrile, dichloromethane, chloroform, carbon tetrachloride, oxolane, toluene, benzene |

| Molar ratio (benzylamine: halogenated ester: base: ammonium salt) | 1:1–3:1–3:0.1–0.5 |

- Dissolve benzylamine in the selected organic solvent.

- Add 2-halogenated ethyl acetate, base, and quaternary ammonium salt.

- Stir the reaction mixture under controlled temperature until completion.

- Isolate the N-benzyl glycine ethyl ester by extraction and purification.

This method is noted for producing high-purity intermediates with good yield and is adaptable to industrial scale.

Formation of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic Acid Ethyl Ester

After obtaining the N-benzyl glycine ethyl ester, it can be further reacted with appropriate reagents to form the target compound. The key step involves nucleophilic substitution or acylation reactions where the piperazine nitrogen attacks the oxo-acetic acid ethyl ester moiety.

One documented approach involves:

- Dissolving the intermediate in an organic solvent such as chloroform, toluene, or benzene.

- Adding 4-halogenated ethyl acetate derivatives (e.g., 4-chloro ethyl n-butyrate or 4-bromo ethyl n-butyrate).

- Using bases such as sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, or lithium hydride.

- Adjusting pH to 6–8 after reaction completion.

- Concentration under reduced pressure, extraction with ethyl acetate, washing, drying, and further concentration.

- Crystallization from suitable solvents to purify the final compound.

Structural Confirmation and Analytical Findings

The structure of related piperazine derivatives, such as ethyl 4-(4-benzylpiperazin-1-yl)benzoate, has been confirmed by crystallographic methods. Key bond lengths and angles consistent with the ester and piperazine functionalities confirm the expected molecular architecture:

| Parameter | Value (Å / degrees) | Interpretation |

|---|---|---|

| N1–C7 bond length | 1.469(3) Å | Typical C–N single bond in piperazine |

| N2–C12 bond length | 1.391(3) Å | Consistent with amine linkage |

| C18–O1 (carbonyl) bond | 1.201(3) Å | Ester carbonyl characteristic |

| C18–O2 (ester oxygen) bond | 1.334(4) Å | Ester linkage |

| C8–N1–C11 bond angle | 107.78(18)° | Piperazine ring angle |

| C9–N2–C10 bond angle | 111.39(19)° | Piperazine ring angle |

These data support the chemical integrity of the ester and piperazine moieties in the final compound.

Summary Table of Preparation Methods

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of N-benzyl glycine ethyl ester | Benzylamine + 2-halogenated ethyl acetate + base + quaternary ammonium salt in organic solvent | Intermediate with high purity |

| 2 | Reaction with 4-halogenated ethyl acetate derivatives | Intermediate + 4-chloro/bromo ethyl n-butyrate + base, pH 6–8, extraction, drying | Formation of target ester |

| 3 | Purification | Crystallization in isopropanol or mixed solvents | Purified this compound |

化学反应分析

Types of Reactions

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid.

Reduction: Formation of 2-(4-Benzyl-piperazin-1-yl)-2-hydroxy-acetic acid ethyl ester.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Biological Activities and Applications

Research indicates that 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester may exhibit various biological activities, particularly in neuropharmacology:

Neuroactive Properties

The compound's structural features suggest potential interactions with neurotransmitter receptors or enzymes, which could lead to neuroactive effects. Studies have indicated that piperazine derivatives can modulate serotonin and dopamine receptors, making them candidates for further exploration in treating psychiatric disorders.

Medicinal Chemistry

Due to its structural characteristics, this compound could be explored for:

- Antidepressant Activity : Potential modulation of serotonin pathways.

- Anxiolytic Effects : Investigating its role in anxiety management through receptor interactions.

- Antipsychotic Properties : Evaluating efficacy in managing symptoms of psychosis.

Case Study 1: Antidepressant Activity

A study on similar piperazine compounds demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance efficacy against depressive disorders.

Case Study 2: Anxiolytic Effects

Research involving piperazine analogs indicated their potential as anxiolytics through modulation of GABAergic systems, which could be applicable to this compound.

作用机制

The mechanism of action of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways within the cell, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester

- 4-(Piperazin-1-yl)-benzoic acid ethyl ester

- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

Uniqueness

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester is unique due to its specific structural features, such as the combination of the benzylpiperazine and oxo-acetic acid ethyl ester moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, which includes a benzyl group attached to a piperazine ring, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A piperazine ring, which is known for its ability to interact with various neurotransmitter receptors.

- An oxo-acetic acid moiety that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). The piperazine moiety is known to modulate receptor activity, potentially influencing signaling pathways associated with neurological functions.

Key Mechanisms Include:

- Receptor Binding : The compound has been investigated for its potential as a ligand in receptor binding studies, which could lead to modulation of neurotransmitter systems.

- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, although specific pathways remain to be fully elucidated.

Biological Activity Studies

Research has focused on various aspects of the biological activity of this compound. Below are summarized findings from several studies:

Case Studies

- Antibacterial Efficacy : A study conducted on various synthesized derivatives of piperazine compounds demonstrated that those containing similar structural motifs to this compound showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Neuroprotective Properties : Research exploring the neuroprotective effects of piperazine derivatives indicated that compounds similar to this compound could inhibit neuronal apoptosis in models of neurodegenerative diseases, highlighting its potential therapeutic role .

Comparative Analysis with Similar Compounds

The biological activity of this compound can also be compared with other related compounds:

常见问题

Q. What are the standard synthetic routes for 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzyl-piperazine derivative with an oxo-acetic acid ethyl ester precursor. Key steps include:

- Amide bond formation : Reacting 4-benzylpiperazine with ethyl oxalyl monochloride under inert conditions (argon/nitrogen) to prevent oxidation or hydrolysis .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reaction efficiency, while maintaining temperatures between 0–25°C minimizes side reactions .

- Purification : Column chromatography with ethyl acetate/petroleum ether gradients yields >95% purity . Methodological optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:oxalyl chloride) to maximize yield .

Q. Which analytical techniques are critical for characterizing the compound's purity and structural integrity?

- NMR spectroscopy : and NMR confirm regiochemistry and ester/amide functional groups. For example, the ethyl ester moiety shows a triplet at δ 1.2–1.4 ppm and a quartet at δ 4.1–4.3 ppm .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+Na] at m/z 366.3 matches theoretical values) .

- HPLC : Determines purity (>98% with t = 4.9–5.7 min using C18 columns and acetonitrile/water gradients) .

- X-ray crystallography : Resolves stereochemical ambiguity, as demonstrated in Acta Crystallographica reports .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Yield variations (e.g., 48–62% in similar piperazine derivatives) often stem from:

- Inert atmosphere lapses : Exposure to moisture/oxygen degrades oxalyl chloride intermediates, reducing yields. Replicating inert conditions (e.g., Schlenk techniques) improves reproducibility .

- Work-up protocols : Incomplete extraction or drying (e.g., using anhydrous NaSO vs. MgSO) affects purity. Validating methods with NMR for residual solvents is critical .

- Catalyst use : Exploring Lewis acids (e.g., ZnCl) or coupling agents (HATU) may enhance amidation efficiency .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

SAR studies focus on modifying the benzyl and ester groups:

- Piperazine substitution : Replacing the benzyl group with cyclopropylmethyl (as in derivative 10b) alters lipophilicity, impacting bioavailability. values correlate with cellular permeability .

- Ester vs. carboxylic acid : Methyl/ethyl esters (e.g., 10d) show improved metabolic stability compared to free acids, as evidenced by in vitro microsomal assays .

- Bioisosteric replacements : Introducing isoxazoline rings (e.g., 10a–10c) enhances target binding affinity, validated via docking studies .

Q. How does solvent choice and temperature affect the stereochemical outcomes in its synthesis?

- Solvent polarity : Non-polar solvents (toluene) favor intramolecular cyclization, reducing diastereomer formation, while DMF increases reaction rates but may promote racemization .

- Low-temperature regimes : Reactions at 0–5°C minimize keto-enol tautomerism, preserving stereochemical integrity during oxo-acetic acid coupling .

- Chiral HPLC : Resolves enantiomers (e.g., using Chiralpak AD-H columns) to quantify stereochemical purity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound's stability under acidic conditions?

- Contradictory evidence : Some studies report ester hydrolysis at pH < 2, while others note stability in gastric fluid models.

- Methodological reconciliation : Differences arise from assay conditions (e.g., HCl vs. simulated gastric fluid with enzymes). Accelerated stability studies (40°C/75% RH) combined with LC-MS can clarify degradation pathways .

- Protective strategies : Co-crystallization with cyclodextrins or formulation as enteric-coated tablets mitigates acid sensitivity .

Methodological Best Practices

- Synthetic reproducibility : Document inert atmosphere protocols and solvent drying methods (e.g., molecular sieves) .

- Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times with authentic standards in HPLC .

- Safety : Use PPE (gloves, goggles) and fume hoods due to irritant properties of intermediates (e.g., oxalyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。